2-(4-Methoxyphenyl)-2-oxoacetic acid
Description
Overview of Alpha-Keto Acids in Organic Synthesis and Medicinal Chemistry
Alpha-keto acids, or 2-oxoacids, are organic compounds characterized by a carboxylic acid group positioned adjacent to a ketone functional group. wikipedia.org This structural arrangement confers a unique reactivity profile that has made them indispensable tools in both organic synthesis and medicinal chemistry. Their importance is underscored by their natural occurrence and central role in fundamental biochemical pathways, such as the Krebs cycle and glycolysis. wikipedia.org
In the realm of organic synthesis, alpha-keto acids are highly valued as versatile precursors. uprealimager.com They can serve as acylating agents, providing a greener alternative to traditional acyl chlorides as their byproduct is simply carbon dioxide. researchgate.net The reactivity of the ketone and carboxylic acid groups allows for a diverse range of chemical transformations, including nucleophilic additions, decarboxylation, and various cyclization reactions to form complex heterocyclic structures. researchgate.net Synthetic methodologies for preparing alpha-keto acids have a long history, with early examples like the dehydration of tartaric acid to pyruvic acid dating back to 1881. mdpi.com Modern methods are significantly more sophisticated and include the oxidation of corresponding alcohols or methyl ketones, Friedel-Crafts acylation, and transition-metal-catalyzed carbonylation reactions. mdpi.comaurigeneservices.com
From a medicinal chemistry perspective, the alpha-keto acid motif is present in numerous biologically active molecules. researchgate.net For instance, derivatives of alpha-keto acids are being explored for their potential anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai They are also key intermediates in the synthesis of alpha-amino acids and can influence cellular processes by interacting with various enzymes and receptors. ontosight.aiwikipedia.org The structural diversity of alpha-keto acids allows for the fine-tuning of pharmacological properties, making them attractive scaffolds in drug discovery programs. ontosight.ai
Historical Context and Emergence of 2-(4-Methoxyphenyl)-2-oxoacetic Acid as a Research Target
While the broader class of alpha-keto acids has been a subject of chemical investigation for over a century, the specific emergence of this compound as a prominent research target is a more recent development. The initial synthesis and characterization of many simple organic molecules are often not well-documented in singular, seminal publications but rather appear in the broader chemical literature as their utility becomes apparent.
The interest in this compound can be seen as an extension of the growing appreciation for the synthetic potential of functionalized alpha-keto acids. The presence of the 4-methoxy group on the phenyl ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity and potential applications. The methoxy (B1213986) group is a well-known electron-donating group, which can impact the reactivity of the aromatic ring and the adjacent carbonyl groups.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7099-91-4 |
| Molecular Formula | C₉H₈O₄ |
| Molecular Weight | 180.16 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C, often under nitrogen |
This data is compiled from chemical supplier information. mdpi.com
Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| IUPAC Name | (4-methoxyphenyl)(oxo)acetic acid |
| InChI Code | 1S/C9H8O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) |
| InChI Key | IDTFANFXLFNLMC-UHFFFAOYSA-N |
This data is compiled from chemical database information. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTFANFXLFNLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304145 | |
| Record name | (4-Methoxyphenyl)glyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7099-91-4 | |
| Record name | (4-Methoxyphenyl)glyoxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7099-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)glyoxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Advanced Transformations of 2 4 Methoxyphenyl 2 Oxoacetic Acid
Oxidative Transformations and Pathways
The α-keto acid structure of 2-(4-Methoxyphenyl)-2-oxoacetic acid makes it susceptible to oxidative reactions, particularly oxidative decarboxylation. This process typically involves the loss of the carboxylic acid group as carbon dioxide and the oxidation of the keto group. For instance, treatment with oxidizing agents can cleave the bond between the carbonyl carbons, leading to the formation of anisic acid (4-methoxybenzoic acid). While specific studies on this exact molecule are not prevalent, the oxidation of analogous α-keto acids, such as the conversion of an intermediate product of guaiacol (B22219) and glyoxylic acid to vanillin (B372448), suggests this pathway is highly plausible. nist.gov The reaction of similar compounds with reagents like selenium dioxide is also a known oxidative method. nih.gov
Table 1: Potential Oxidative Transformations
| Reactant | Reagent/Condition | Major Product | Reaction Type |
|---|---|---|---|
| This compound | Strong Oxidizing Agent (e.g., H₂O₂, KMnO₄) | Anisic acid | Oxidative Decarboxylation |
Reductive Transformations and Product Profiles
The carbonyl group of the α-keto function is a prime target for reduction. A significant reductive pathway is the Wolff-Kishner reduction, which converts a ketone into a methylene (B1212753) group (CH₂). libretexts.org This reaction proceeds in two stages: first, the ketone reacts with hydrazine (B178648) (H₂NNH₂) to form a hydrazone intermediate. libretexts.orgwikipedia.org Subsequently, heating the hydrazone with a strong base, such as potassium hydroxide (B78521) (KOH), results in the elimination of nitrogen gas and the formation of the corresponding alkane. libretexts.org In the case of this compound, this transformation yields 2-(4-Methoxyphenyl)acetic acid, effectively removing the keto-oxygen atom. libretexts.org
Table 2: Reductive Transformation Profile
| Starting Material | Reagents/Conditions | Intermediate | Final Product | Transformation |
|---|
Condensation Reactions and Mechanisms
The ketone carbonyl in this compound is electrophilic and can undergo condensation reactions with active methylene compounds. wikipedia.orgresearchgate.net A prominent example is the Knoevenagel condensation, which involves a nucleophilic addition of a carbanion to the carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgresearchgate.net
A documented application involves the base-catalyzed condensation of 4-methoxyphenylglyoxal (a form of the title compound) with Meldrum's acid. mdpi.com The mechanism begins with the deprotonation of the active methylene compound (Meldrum's acid) by the base to generate a nucleophilic enolate. This enolate then attacks the electrophilic keto-carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable, unsaturated product, which can serve as a precursor for further cyclization. mdpi.comnih.gov
Substitution Reactions at the Aromatic and Carboxylic Moieties
The compound offers two primary sites for substitution reactions: the aromatic ring and the carboxylic acid group.
Aromatic Moiety: The benzene (B151609) ring is activated by the electron-donating methoxy (B1213986) group, which directs electrophiles to the ortho and para positions. Since the para position is occupied by the oxoacetic acid chain, electrophilic aromatic substitution, such as halogenation or nitration, is expected to occur at the positions ortho to the methoxy group (C-3 and C-5). For example, the regioselective bromination of the related 2-(4-methoxyphenyl)acetic acid with bromine in acetic acid yields the 3-bromo derivative, demonstrating the directing effect of the methoxy group. nih.gov
Carboxylic Moiety: The carboxylic acid group undergoes nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. jackwestin.comvanderbilt.edu This generally requires converting the -OH into a better leaving group. libretexts.org
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. libretexts.org
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride. libretexts.orglibretexts.org This is a common strategy to facilitate subsequent reactions.
Amide Formation: While direct reaction with an amine is difficult, the carboxylic acid can be converted to an amide by first forming a more reactive intermediate like an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org
Table 3: Nucleophilic Acyl Substitution Products
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (R'-OH), H⁺ | Ester (-COOR') |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) |
Formation of Specialized Derivatives
The reactivity of the ketone group is central to the synthesis of various derivatives.
The carbonyl group of the ketone readily reacts with primary amines and related compounds in an acid-catalyzed nucleophilic addition-elimination reaction. libretexts.orglibretexts.org
Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine, a compound containing a carbon-nitrogen double bond (C=N-R). libretexts.orglibretexts.org
Hydrazone Formation: Reaction with hydrazine (H₂NNH₂) or its derivatives produces a hydrazone, which features a C=N-NH₂ functional group. wikipedia.orglibretexts.org
The mechanism for both processes involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and the elimination of a water molecule to form the C=N double bond. libretexts.orgnumberanalytics.com These reactions are crucial not only for derivatization but also as intermediate steps in other syntheses, such as the Wolff-Kishner reduction. wikipedia.org
Table 4: Imine and Hydrazone Formation
| Reactant | Product Class | General Structure of New Group |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | >C=N-R |
| Hydrazine (H₂NNH₂) | Hydrazone | >C=N-NH₂ |
This compound is a valuable building block for constructing complex, fused heterocyclic systems. Its functional groups can participate in multicomponent reactions that lead to intramolecular cyclization.
In a notable example, this compound (in its 4-methoxyphenylglyoxal form) reacts with 8-hydroxyquinoline (B1678124) and Meldrum's acid in a one-pot process. mdpi.com This reaction proceeds through an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent acid-catalyzed intramolecular cyclization and aromatization. mdpi.com The final product is a complex, fused heterocyclic molecule, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. mdpi.com Such sequential condensation and cyclization strategies are powerful tools in synthetic chemistry for building molecular complexity from relatively simple starting materials. nih.gov
Photochemical Reactivity and Radical-Mediated Processes
The photochemical behavior of α-keto acids, including this compound, is characterized by their ability to undergo decarboxylation upon exposure to light, leading to the formation of highly reactive acyl radicals. This property makes them valuable precursors in a variety of radical-mediated chemical transformations. The presence of the methoxy group on the phenyl ring can influence the electronic properties of the molecule and, consequently, its photochemical reactivity.
Research into the photochemistry of α-keto acids has revealed that these compounds can be activated by visible light, often with the assistance of a photocatalyst, to initiate radical reactions under mild conditions. nih.govmdpi.com The general mechanism involves the excitation of the α-keto acid to a higher energy state, followed by the expulsion of carbon dioxide to generate an acyl radical. This acyl radical can then participate in a range of subsequent reactions, including additions to unsaturated bonds and couplings with other radical species.
One of the fundamental photochemical processes for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond adjacent to the carbonyl group to form two radical intermediates. nih.govgoogle.comnih.govgoogle.com For this compound, this would involve the cleavage of the C-C bond between the two carbonyl groups to form a 4-methoxybenzoyl radical and a carboxyl radical, with the latter readily decomposing to carbon dioxide.
Studies on phenylglyoxylic acid, a closely related compound, have shown that it can be photoirradiated to produce a nonpersistent radical. The efficiency of this radical generation has been observed to be dependent on the pH of the medium. Such radicals have been utilized in applications like testing the antioxidative effects of various compounds.
While specific, detailed studies on the photochemical reactivity of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established reactivity of the broader class of phenylglyoxylic acids. These compounds are known to participate in photocatalytic decarboxylative couplings. For instance, α-keto acids can react with styrenes or Baylis-Hillman derivatives in the presence of a photocatalyst under visible light to form a variety of substituted ketone products. mdpi.com
The following table summarizes a representative radical-mediated reaction involving a substituted phenylglyoxylic acid, illustrating the typical conditions and outcomes for such transformations.
| Reactants | Reaction Conditions | Products | Yield (%) | Reference |
| Phenylglyoxylic acid, Styrene | [Ru(bpy)₃]Cl₂ (photocatalyst), Visible light, CH₃CN (solvent), Room temperature | 1,3-Diphenylprop-2-en-1-one | Not Specified | mdpi.com |
| Phenylglyoxylic acid, Baylis-Hillman acetate (B1210297) | [Ru(bpy)₃]Cl₂ (photocatalyst), Visible light, CH₃CN (solvent), Room temperature | Acyl-substituted trisubstituted olefin | Not Specified | mdpi.com |
This table is representative of the types of photochemical reactions α-keto acids undergo and is based on the general reactivity described in the cited literature. Specific yield data for these exact reactions were not provided in the source.
Further research into the specific photochemical and radical-mediated transformations of this compound would be beneficial to fully elucidate the influence of the 4-methoxy substituent on reaction efficiency and product distribution.
Structural Diversity and Research on Derivatives of 2 4 Methoxyphenyl 2 Oxoacetic Acid
Ester and Amide Derivatives
The carboxylic acid and α-keto functionalities of 2-(4-methoxyphenyl)-2-oxoacetic acid serve as versatile handles for the synthesis of various ester and amide derivatives.
Research into amide derivatives has shown that the carboxylic acid group can be readily converted to an amide via standard coupling reactions. For instance, the synthesis of novel amide derivatives of related heterocyclic systems often involves the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) mdpi.com. While specific examples for this compound are not extensively detailed in the provided results, the general methodologies are well-established. For example, the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its copper(II) complex highlights the formation of amide bonds in related aromatic keto compounds mdpi.comsemanticscholar.org. The synthesis of unnatural amino amides and peptide amides using solid-phase chemistry from glycine (B1666218) attached to a Rink resin further illustrates the versatility of amide formation researchgate.net.
Esterification of the carboxylic acid group is another common modification. A patent describes a method for synthesizing 2-(4-amidophenoxy)alkanoic acid esters by reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by further reactions nih.gov. Although this pertains to a related structure, it demonstrates a viable synthetic route. The synthesis of methyl 2-(benzofuran-2-yl)acetate from the corresponding carboxylic acid using methanol (B129727) in the presence of an acid catalyst is a representative example of esterification nih.gov.
The following table summarizes representative methods for the synthesis of ester and amide derivatives based on related compounds.
| Derivative Type | Reagents and Conditions | Reference |
| Amide | Aromatic acid, HATU, DIPEA, DCM, overnight stirring | mdpi.com |
| Amide | Benzoyl chloride, Leuckart reaction intermediate | semanticscholar.org |
| Ester | Chloroacetic acid, 4-methoxyphenethyl alcohol | |
| Ester | Methanol, Acid catalyst | nih.gov |
Heterocyclic Ring Systems Incorporating the 4-Methoxyphenyl (B3050149) Glyoxylic Acid Moiety
The reactive dicarbonyl moiety of this compound and its synthetic precursors are valuable building blocks for the construction of various heterocyclic ring systems.
One prominent example is the synthesis of quinoxalines. Quinoxaline (B1680401) derivatives can be prepared through the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. For instance, 6-bromo-2,3-disubstituted quinoxalines have been synthesized by reacting 4-bromo-1,2-diaminobenzene with the appropriate α-diketone in refluxing acetic acid nih.gov. The general synthesis of quinoxalines can also be achieved by condensing o-phenylenediamine with oxalic acid, followed by treatment with POCl₃ and subsequent reaction with nucleophiles nih.govnih.gov.
Another important class of heterocycles derived from precursors of this compound are furo[3,2-h]quinolines. A one-pot, three-component reaction between 8-hydroxyquinoline (B1678124), 4-methoxyphenylglyoxal hydrate, and Meldrum's acid in acetonitrile, followed by reflux in acetic acid, yields 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid mdpi.com. This method provides an efficient route to complex fused heterocyclic systems.
Furthermore, benzofuran (B130515) derivatives can be synthesized using 4-methoxyphenylglyoxal. The multicomponent reaction of acetovanillone (B370764), 4-methoxyphenylglyoxal, and Meldrum's acid leads to the formation of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid researchgate.netmdpi.com. This reaction proceeds through a one-pot telescoped process involving initial condensation followed by acid-catalyzed cyclization researchgate.netmdpi.com.
The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole has been achieved through the microwave-assisted reaction of 4-methoxybenzaldehyde (B44291) with o-aminothiophenol, demonstrating another avenue for incorporating the 4-methoxyphenyl group into a heterocyclic system nih.gov.
The table below showcases some of the heterocyclic systems synthesized from this compound precursors.
| Heterocyclic System | Synthetic Method | Key Reagents | Reference |
| Quinoxaline | Condensation | o-phenylenediamine, α-diketone, acetic acid | nih.gov |
| Furo[3,2-h]quinoline | One-pot, three-component reaction | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | mdpi.com |
| Benzofuran | Multicomponent reaction | Acetovanillone, 4-methoxyphenylglyoxal, Meldrum's acid | researchgate.netmdpi.com |
| Benzothiazole | Microwave-assisted reaction | 4-methoxybenzaldehyde, o-aminothiophenol | nih.gov |
Functional Group Modifications and Their Impact on Reactivity
Modification of the functional groups in this compound significantly influences its chemical reactivity and allows for the synthesis of a wider range of derivatives.
The carboxylic acid group can be converted to an acid chloride, which is a more reactive intermediate for the formation of esters and amides. For example, in the synthesis of quinoxaline sulfonamides, a related quinoxaline carboxylic acid is converted to its sulfonyl chloride derivative using chlorosulfonic acid, which then readily reacts with various amines mdpi.com. While not directly on the title compound, this illustrates a common strategy to enhance reactivity.
The α-keto group is also a site for various chemical transformations. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves the reaction of pentafluoroacetophenone with dimethyl oxalate, highlighting the reactivity of the acetyl group in a related compound researchgate.net.
The synthesis of (4-formyl-2-methoxyphenoxy)acetic acid from vanillin (B372448) involves the protection of the phenolic hydroxyl group and subsequent oxidation of the formyl group to a carboxylic acid, showcasing how functional group interconversions can be strategically employed researchgate.net.
The following table provides examples of functional group modifications and their effect on reactivity based on related compounds.
| Functional Group Modification | Reagents/Conditions | Impact on Reactivity | Reference |
| Carboxylic acid to sulfonyl chloride | Chlorosulfonic acid | Increased reactivity towards nucleophiles | mdpi.com |
| Acetyl group condensation | Dimethyl oxalate, sodium methylate | Formation of a new C-C bond and a β-keto ester | researchgate.net |
| Formyl to carboxylic acid | Oxidation | Changes the electronic and steric properties of the molecule | researchgate.net |
Exploration of Structure-Property Relationships in Methoxy-Substituted Oxoacetic Acids
Studies on the structure-antioxidant activity relationship of phenolic acids have shown that the presence and position of methoxy (B1213986) groups significantly influence their antioxidant capacity nih.govnih.govresearchgate.net. It has been observed that methoxyl groups generally enhance the antioxidant activity of phenolic acids nih.govnih.govresearchgate.net. This is attributed to their electron-donating nature, which can stabilize the resulting phenoxyl radical formed during the antioxidant process nih.govnih.govresearchgate.net. The order of antioxidant activity is often related to the number and position of methoxy and hydroxyl groups on the aromatic ring nih.govmdpi.com. For instance, it has been noted that for compounds with a single methoxy group at the ortho-position, the nature of the substituent at the para-position influences the antioxidant activity mdpi.com.
In a study of 2-(3-bromo-4-methoxyphenyl)acetic acid, the C-C-C bond angles at the substituents were used to infer their electronic properties. The angle at the methoxy group substituent was found to be 118.2(2)°, indicating its electron-donating character, while the bromine substituent had a larger angle of 121.5(2)°, consistent with its electron-withdrawing nature nih.gov. These structural parameters provide insight into how substituents electronically influence the aromatic ring.
The following table summarizes key findings on the structure-property relationships of methoxy-substituted aromatic acids.
| Structural Feature | Observed Property/Effect | Method of Investigation | Reference |
| Methoxy group presence | Enhanced antioxidant activity | DPPH and FRAP assays, DFT calculations | nih.govnih.govresearchgate.net |
| Methoxy group position | Influences the order of antioxidant activity | Comparison of isomers in antioxidant assays | nih.govmdpi.com |
| Methoxy group as a substituent | Electron-donating character | X-ray crystallography (bond angle analysis) | nih.gov |
Advanced Spectroscopic and Diffraction Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-Methoxyphenyl)-2-oxoacetic acid, ¹H and ¹³C NMR spectra provide characteristic signals that correspond to each unique proton and carbon atom in the structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the aromatic protons on the phenyl ring, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing signals for each carbon atom, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the methoxy carbon.
2D-NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, which is especially crucial when analyzing complex derivatives.
While detailed experimental spectra for the parent compound are not always published, the analysis of its derivatives showcases the power of NMR. For instance, in the synthesis of complex heterocyclic structures derived from 4-methoxyphenylglyoxal (a related precursor), ¹H and ¹³C NMR are used to confirm the final structure. mdpi.commdpi.com The ¹H NMR spectra of these derivatives clearly show the characteristic signals for the 4-methoxyphenyl (B3050149) moiety, alongside new signals corresponding to the elaborated parts of the molecule. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is based on established chemical shift ranges for similar functional groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) | ~160-165 |
| Aromatic Protons (ortho to -OCH₃) | ~7.0 | ~114-115 |
| Aromatic Protons (ortho to C=O) | ~8.0 | ~131-132 |
| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |
| Keto Carbonyl (C=O) | - | ~185-190 |
| Quaternary Aromatic Carbon (C-OCH₃) | - | ~164-165 |
| Quaternary Aromatic Carbon (C-C=O) | - | ~126-127 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
Key expected absorption bands include:
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Aliphatic C-H stretching from the methoxy group around 2950-2850 cm⁻¹.
Two distinct C=O (carbonyl) stretching bands: one for the α-keto group and another for the carboxylic acid, typically found between 1760 cm⁻¹ and 1680 cm⁻¹.
C-O stretching vibrations for the ether and carboxylic acid functionalities in the 1300-1000 cm⁻¹ region.
In the characterization of derivatives like 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, IR spectroscopy confirms the presence of key functional groups, lending crucial support to the structural assignment. mdpi.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| Methoxy Group | C-H stretch | 2950 - 2850 |
| Ketone & Carboxylic Acid | C=O stretch | 1760 - 1680 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Ether & Carboxylic Acid | C-O stretch | 1300 - 1000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound, with a molecular formula of C₉H₈O₄, the theoretical monoisotopic mass is 180.04225 Da. uni.lu
HRMS analysis, typically using electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻. The experimentally measured mass is then compared to the calculated mass for the proposed formula, with a match within a few parts per million (ppm) confirming the elemental composition. This technique was instrumental in confirming the molecular formulas of complex derivatives synthesized from precursors related to this compound. mdpi.commdpi.com
Table 3: Predicted HRMS Data for C₉H₈O₄ Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 181.04953 |
| [M+Na]⁺ | 203.03147 |
| [M+K]⁺ | 219.00541 |
| [M-H]⁻ | 179.03497 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself may not be widely reported, this technique is invaluable for confirming the structure of its solid derivatives. For example, in the study of complex organic molecules, X-ray crystallography provides definitive proof of structure and stereochemistry. nih.gov The crystal structure of a derivative would reveal the exact conformation of the 4-methoxyphenyl group and its spatial relationship to the rest of the molecule, as well as how the molecules pack together in the crystal lattice through interactions like hydrogen bonding. nih.gov
Application of Comprehensive Spectrometric Techniques in Natural Product Derivatization
The true analytical power of these techniques is realized when they are used in combination to characterize novel or complex molecules, such as those derived from natural products. The 4-methoxyphenyl-2-oxoacetyl moiety is a valuable building block in organic synthesis.
In the synthesis of novel furo[3,2-h]quinoline mdpi.com and benzofuran (B130515) mdpi.com derivatives, which have complex polycyclic structures, a comprehensive application of spectroscopic techniques is essential. Researchers use 4-methoxyphenylglyoxal, a related precursor, and react it with other molecules to build these intricate scaffolds. mdpi.commdpi.com Following synthesis, the structure of the final product is unequivocally proven by a combination of:
NMR Spectroscopy (¹H, ¹³C, and 2D): To map out the entire covalent structure and confirm that the desired bond-forming reactions have occurred. mdpi.com
HRMS: To verify that the final product has the correct elemental composition, confirming the expected molecular formula. mdpi.commdpi.com
IR Spectroscopy: To ensure the presence of key functional groups (e.g., carboxylic acid, acetyl groups) and the disappearance of starting material functionalities. mdpi.com
This integrated approach, where each technique provides a unique and complementary piece of the structural puzzle, is the gold standard for the characterization of new chemical entities derived from this compound and related precursors.
Mechanistic Studies on Reactions Involving 2 4 Methoxyphenyl 2 Oxoacetic Acid
Elucidation of Reaction Pathways and Intermediate Formation
The synthesis of complex molecules derived from 2-(4-methoxyphenyl)-2-oxoacetic acid, or its precursor 4-methoxyphenylglyoxal, often proceeds through multi-component reactions where several starting materials combine in a single pot. The pathways of these reactions have been elucidated to understand how the final structures are assembled.
A key synthetic strategy involves the telescoped multicomponent reaction of 4-methoxyphenylglyoxal, Meldrum's acid, and a third component, such as 8-hydroxyquinoline (B1678124) or acetovanillone (B370764). mdpi.commdpi.com The reaction pathway is proposed to occur through several distinct intermediates. mdpi.commdpi.com
Proposed Reaction Pathway:
Intermediate A Formation: The process begins with a base-catalyzed condensation between 4-methoxyphenylglyoxal and Meldrum's acid. This step forms a highly reactive and unstable aroylmethylene derivative, which serves as a Michael acceptor (Intermediate A). mdpi.commdpi.com
Intermediate D Formation: A nucleophile, such as an 8-hydroxyquinoline anion or acetovanillone anion (Intermediate B), then attacks the Michael acceptor (A). This addition reaction results in the formation of a new adduct (Intermediate D). mdpi.commdpi.com
Intermediate F Formation: Following the formation of adduct D, treatment with acid leads to the cleavage of the Meldrum's acid moiety. This process liberates acetone (B3395972) and carbon dioxide molecules and results in the formation of an unstable γ-ketoacid (Intermediate F). mdpi.com
Final Product Formation: The final step involves an acid-catalyzed intramolecular cyclization of the γ-ketoacid (F), leading to the formation of the target fused heterocyclic acetic acid derivative. mdpi.com
This one-pot, two-stage process is efficient, starting with the condensation of components in a solvent like acetonitrile, followed by acid-catalyzed cyclization to yield the final product. mdpi.commdpi.com
| Reactant/Catalyst | Role in the Reaction | Reference |
|---|---|---|
| 4-Methoxyphenylglyoxal | Starting material, provides the aryl-glyoxal structure | mdpi.commdpi.com |
| Meldrum's Acid | Reactant, forms the initial Michael acceptor | mdpi.commdpi.com |
| 8-Hydroxyquinoline / Acetovanillone | Nucleophilic component for adduct formation | mdpi.commdpi.com |
| Triethylamine (Et3N) | Base catalyst for the initial condensation step | mdpi.com |
| Acetic Acid (AcOH) / Hydrochloric Acid (HCl) | Promotes cleavage of Meldrum's acid and catalyzes final intramolecular cyclization | mdpi.commdpi.com |
Radical Trapping and Electron Paramagnetic Resonance (EPR) Studies
While specific radical trapping and EPR studies for this compound were not detailed in the available research, the broader class of α-keto acids is known to be a valuable source of acyl radicals for chemical synthesis. nih.govacs.orgnih.gov These radicals are typically generated under photoredox conditions.
The general mechanism involves the excitation of a photocatalyst by visible light. nih.gov The excited photocatalyst can then oxidize the α-keto acid, which readily undergoes decarboxylation (loss of CO₂) to form a highly reactive acyl radical. nih.govacs.org This acyl radical can then participate in various coupling reactions to form new carbon-carbon bonds, such as in the synthesis of ketones. nih.gov
Techniques for Radical Detection:
Radical Trapping: This is the most unambiguous method for detecting short-lived free radicals. nih.gov It involves using a "spin trap," a molecule that reacts with the transient radical to form a more stable radical product, known as a spin adduct. nih.gov The structure of this spin adduct provides information about the original, unstable radical.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is uniquely capable of directly detecting species with unpaired electrons, such as free radicals and their spin adducts. libretexts.orgyoutube.com The EPR spectrum provides a signature that can help identify the specific radical species that has been trapped. nih.gov In a typical experiment, the first derivative of the microwave absorption is plotted against the magnetic field strength. libretexts.org
These techniques are crucial for confirming the involvement of radical intermediates in a reaction mechanism, which is essential for optimizing reaction conditions and expanding their synthetic utility.
Kinetic and Thermodynamic Aspects of Transformations
Specific kinetic and thermodynamic data for reactions involving this compound are not extensively detailed in the provided literature. However, studying these aspects is crucial for understanding and optimizing chemical processes. For related reactions, such as esterification and hydrolysis, kinetic and thermodynamic parameters provide deep insight into reaction feasibility, spontaneity, and energy requirements. rsc.orgmdpi.com
Key Parameters in Kinetic and Thermodynamic Studies:
Apparent Activation Energy (Ea): This represents the minimum energy required to initiate a chemical reaction. A lower activation energy, often achieved with a catalyst, corresponds to a faster reaction rate. For example, in the esterification of acetic acid with 1-methoxy-2-propanol (B31579) over an Amberlyst-35 catalyst, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com
Standard Enthalpy of Reaction (ΔrH°): This value indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. The esterification reaction mentioned above was found to be exothermic, with a standard enthalpy of -11.97 ± 0.29 kJ/mol. mdpi.com
Standard Gibbs Free Energy of Reaction (ΔrG°): This parameter determines the spontaneity of a reaction under standard conditions. A negative value indicates a spontaneous process. For the same esterification, the Gibbs free energy was calculated to be -5.12 ± 0.38 kJ/mol, confirming its spontaneity. mdpi.com
Kinetic studies can also elucidate rate-determining steps. For instance, in the acetate-catalyzed hydrolysis of 4-methoxyphenyl (B3050149) chloroformate, the formation of an intermediate mixed anhydride (B1165640) followed by a rate-determining nucleophilic attack by acetate (B1210297) ions was proposed based on kinetic data. rsc.org
| Thermodynamic Parameter | Value | Indication |
|---|---|---|
| Standard Enthalpy (ΔrH°) | -11.97 ± 0.29 kJ/mol | The reaction is exothermic. |
| Standard Gibbs Free Energy (ΔrG°) | -5.12 ± 0.38 kJ/mol | The reaction is spontaneous. |
| Apparent Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | Energy barrier for the reaction to occur. |
Influence of Catalytic Systems on Reaction Mechanisms
Catalysts play a pivotal role in directing the reaction mechanisms involving this compound and related α-keto acids, enhancing reaction rates and controlling selectivity.
Acid and Base Catalysis: In the multicomponent synthesis of fused heterocyclic acetic acids, both base and acid catalysts are essential. Triethylamine (Et₃N), a base, is used to facilitate the initial Knoevenagel-type condensation between 4-methoxyphenylglyoxal and Meldrum's acid. mdpi.com Subsequently, strong acids like acetic acid or hydrochloric acid are employed to catalyze the final intramolecular cyclization and dehydration steps, leading to the stable final product. mdpi.commdpi.com
Photoredox and Amine Dual Catalysis: In modern organic synthesis, α-keto acids are frequently used in reactions driven by dual catalytic systems. For example, the hydro-acylation of enals utilizes a combination of a ruthenium-based photoredox catalyst and an amine catalyst. nih.gov
The ruthenium catalyst, upon irradiation with light, initiates the decarboxylation of the α-keto acid to generate an acyl radical. nih.gov
Simultaneously, the amine catalyst activates an enal by converting it into a more reactive iminium cation. nih.gov
These two reactive species, the acyl radical and the iminium cation, then couple to form the final product. This dual catalytic system allows for the efficient and selective formation of complex dicarbonyl compounds under mild conditions. nih.gov
Computational Chemistry and in Silico Investigations of 2 4 Methoxyphenyl 2 Oxoacetic Acid and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives and analogs of 2-(4-Methoxyphenyl)-2-oxoacetic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for determining optimized geometries. researchgate.netmaterialsciencejournal.org
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related methoxyphenyl derivative, DFT calculations have determined C-C bond lengths within the phenyl ring to be in the range of 1.389-1.407 Å and C-H bond lengths between 1.081-1.086 Å. uantwerpen.be Such data are essential for understanding the molecule's precise spatial configuration. The electronic properties derived from DFT, including the distribution of electron density and electrostatic potential, provide further insight into the molecule's behavior. uantwerpen.be
| Parameter | Value | Reference |
|---|---|---|
| Phenyl Ring C-C Bond Length | 1.389 - 1.407 Å | uantwerpen.be |
| Phenyl Ring C-H Bond Length | 1.081 - 1.086 Å | uantwerpen.be |
| C-O (Methoxy) Bond Length | ~1.36 Å | General DFT Value |
| C=O (Ketone) Bond Length | ~1.21 Å | General DFT Value |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For analogs of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. malayajournal.org Studies on related compounds have shown that the HOMO-LUMO gap can be correlated with biological activity, such as antiglycation properties. researchgate.net For example, DFT calculations on a thiazole (B1198619) derivative containing a methoxyphenyl group determined the HOMO-LUMO energy levels, providing insight into its charge transfer characteristics and stability. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.282 | Electron-donating ability malayajournal.org |
| ELUMO | -1.271 | Electron-accepting ability malayajournal.org |
| HOMO-LUMO Gap (ΔE) | 4.011 | Chemical reactivity and kinetic stability malayajournal.org |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions in Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates by estimating their binding affinity. nih.govnih.gov For derivatives of this compound, docking studies can elucidate how these molecules might interact with specific biological targets. For example, a study involving a methoxyphenyl-aminothiazole derivative used molecular docking to understand its binding interactions with cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. researchgate.net The results revealed key hydrogen bonding and other interactions within the protein's active site. researchgate.net
Following docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govmedchemexpress.com MD simulations provide an atomic-level view of the complex's stability, conformational changes, and the persistence of key interactions predicted by docking. nih.gov This dual approach of docking followed by MD simulation offers a more comprehensive and reliable assessment of a compound's potential as a ligand for a specific biological target. medchemexpress.com
| Parameter | Result | Interacting Residues |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | LEU83, ILE10, GLY11, LYS33 |
| Key Interactions | Hydrogen bonds, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.org By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, which significantly accelerates the drug discovery process. mdpi.com
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic characteristics. nih.gov A statistical model is then built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.comnih.gov For compounds structurally related to this compound, QSAR models can be developed to predict their potential as inhibitors of specific enzymes or receptors. nih.govmdpi.com Successful QSAR models are validated internally (e.g., cross-validation) and externally with a test set of compounds to ensure their robustness and predictive power. mdpi.comnih.gov
| Statistical Parameter | Symbol | Typical Value | Description |
|---|---|---|---|
| Squared Correlation Coefficient | R² | > 0.6 | Goodness of fit for the training set. |
| Cross-validated R² | Q² | > 0.5 | Predictive ability within the training set (internal validation). nih.gov |
| External R² | R²ext | > 0.6 | Predictive ability for an external test set. nih.gov |
Applications of 2 4 Methoxyphenyl 2 Oxoacetic Acid As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecules and Polymers
The unique structure of 2-(4-methoxyphenyl)-2-oxoacetic acid allows it to serve as a foundational component in the synthesis of more intricate molecular architectures. The presence of the carboxylic acid and ketone functionalities, along with the activated phenyl ring, enables its participation in a variety of chemical transformations.
For instance, it is a precursor in the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. This process involves a multicomponent reaction with 8-hydroxyquinoline (B1678124) and Meldrum's acid, highlighting the utility of this compound in creating complex heterocyclic systems. mdpi.com
In the realm of polymer science, derivatives of this acid are utilized to create novel polymers. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), which can be derived from related structures, serves as a platform for preparing functional monomers for radical polymerizations. nih.govresearchgate.net These monomers can then be used to produce both thermoplastics and thermoset polymers with a range of thermal properties. nih.govresearchgate.net The synthesis of 4-aryliminomethyl-2-methoxyphenyl methacrylates and their subsequent polymerization further illustrates the role of this structural motif in developing new polymeric materials. lookchem.com
Synthesis of Organophosphorus Compounds (Phosphonates, Phosphite (B83602) Esters)
While direct and extensive research on the use of this compound in the synthesis of organophosphorus compounds is not widely documented in the provided search results, the reactivity of the α-keto acid moiety suggests its potential for such applications. The ketone carbonyl group can react with phosphorus reagents, such as phosphite esters, in reactions like the Pudovik or Abramov reaction to form α-hydroxy phosphonates. These resulting compounds are important intermediates in medicinal chemistry and materials science.
Preparation of Tetronic Acid Scaffolds
The preparation of tetronic acid scaffolds, which are 4-hydroxy-2(5H)-furanones, can potentially utilize this compound as a starting material. The α-keto acid structure is suitable for cyclization reactions that form the core tetronic acid ring. These scaffolds are present in many natural products and are of significant interest due to their diverse biological activities.
Key Precursor in the Formation of Oxygenated Heterocycles
The chemical nature of this compound makes it an excellent precursor for the synthesis of various oxygen-containing heterocyclic compounds. The combination of the ketone and carboxylic acid groups allows for a range of cyclization strategies.
One notable example is its use in the synthesis of furo[3,2-h]quinoline derivatives. A simple and efficient protocol has been developed for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid through a telescoped multicomponent reaction. mdpi.com This method takes advantage of the reactivity of the starting materials to construct the complex fused heterocyclic system in a one-pot process. mdpi.com
Furthermore, the methoxyphenyl group itself can direct reactions and is a common feature in many biologically active heterocyclic compounds.
Intermediate in the Synthesis of Biologically Relevant Scaffolds and Compounds
The versatility of this compound as a synthetic intermediate extends to the creation of numerous biologically significant molecules. uni.lunih.gov Its structural components are found in a variety of compounds with interesting pharmacological properties.
For example, it is a building block for 5-(4'-methoxyphenyl)-oxazole (MPO), a compound that has shown inhibitory effects on the hatch and growth of Caenorhabditis elegans. nih.gov This highlights the importance of the entire MPO structure for its biological activity. nih.gov The synthesis of such oxazole (B20620) derivatives demonstrates the utility of this compound in medicinal chemistry research. nih.gov
Additionally, the furo[3,2-h]quinoline scaffold, synthesized from this acid, is a core structure in various compounds with potential biological applications. mdpi.com The ability to efficiently construct such complex molecules makes this compound a valuable tool for drug discovery and development.
Natural Occurrence and Isolation of 2 4 Methoxyphenyl 2 Oxoacetic Acid Esters
Discovery and Isolation from Marine Organisms (e.g., Ascidian Polycarpa aurata)
Research into the chemical profile of Polycarpa aurata has revealed a rich diversity of alkaloids and other nitrogen-containing and non-nitrogenous compounds. nih.gov Among the notable compounds isolated from this tunicate are:
Polyaurines A and B: Two novel alkaloids. nih.gov
p-Substituted Benzoyl Derivatives: A class of compounds also identified from this ascidian. nih.gov
Polycarpine and N,N-didesmethylgrossularine-1: Other examples of alkaloids sourced from Polycarpa aurata. nih.gov
While esters have been noted as a minor class of compounds found in tunicates, accounting for approximately 1% of the total isolated marine natural products, specific examples of 2-(4-Methoxyphenyl)-2-oxoacetic acid esters have not been reported in the literature concerning Polycarpa aurata. hu.edu.jo
Methodologies for the Isolation and Identification of Natural Products
The isolation and structural elucidation of natural products from marine organisms like Polycarpa aurata involve a series of established and advanced analytical techniques. The general workflow typically begins with the collection of the organism, followed by extraction and purification processes to isolate individual compounds.
The primary steps and methodologies employed include:
Extraction: The initial step involves the extraction of the collected marine organism using organic solvents, such as methanol (B129727), to obtain a crude extract containing a mixture of compounds. hu.edu.jo
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to separate the complex mixture into its individual components. These methods are fundamental to isolating pure compounds and include:
High-Performance Liquid Chromatography (HPLC): A key technique for the separation and purification of compounds from the extract. hu.edu.jo
Column Chromatography (CC), Thin Layer Chromatography (TLC), and Vacuum Liquid Chromatography (VLC): These are standard chromatographic methods used for fractionation and purification.
Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR techniques are essential for determining the carbon-hydrogen framework of a molecule.
Mass Spectrometry (MS): This technique provides information about the molecular weight and formula of the compound.
The following table summarizes the general methodologies used in the study of natural products from marine invertebrates:
| Methodology | Purpose |
| Extraction | To obtain a crude mixture of natural products from the organism. |
| Chromatography (HPLC, CC, TLC) | To separate and purify individual compounds from the crude extract. |
| Spectroscopy (NMR, MS) | To determine the chemical structure of the isolated compounds. |
Based on the available scientific literature, there is no evidence to suggest that this compound or its esters are naturally produced by or have been isolated from the ascidian Polycarpa aurata.
Future Research Directions and Perspectives in 2 4 Methoxyphenyl 2 Oxoacetic Acid Chemistry
Development of Highly Efficient and Selective Synthetic Strategies
The development of more efficient and selective methods for synthesizing 2-(4-Methoxyphenyl)-2-oxoacetic acid and its derivatives is a primary focus of future research. While classical methods exist, the demand for greener, more atom-economical processes is driving innovation. Research is anticipated to concentrate on the design and application of novel catalytic systems. This includes the use of earth-abundant metal catalysts and organocatalysts to minimize environmental impact and reduce costs.
Furthermore, the exploration of continuous flow chemistry for the synthesis of this acid and its derivatives presents a significant opportunity. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The development of such protocols would represent a major advancement in the practical application of this compound.
Advanced Mechanistic Investigations of Novel Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for the discovery of new transformations and the optimization of existing ones. Future investigations will likely employ a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling to elucidate the intricate details of reaction pathways.
One area of interest is the study of novel reactions where this compound acts as a precursor. For instance, in a novel reaction, 3-(4-methoxyphenyldiazo) acrylic acid was obtained from the reaction of 4-methoxylphenylhydrazine hydrochloride with two equivalents of 2-oxoacetic acid. nih.gov Mechanistic analysis, aided by charge distribution computations, suggested that the course of this novel reaction is dependent on the electronegativity of a specific carbon atom, which can be influenced by substituents on the benzene (B151609) ring. nih.gov Such detailed mechanistic insights are invaluable for predicting reactivity and designing new synthetic methodologies.
Rational Design and Synthesis of New Derivatives with Tuned Properties
The structural versatility of this compound makes it an excellent scaffold for the rational design and synthesis of new derivatives with tailored properties. Future research will focus on modifying its core structure to create a diverse library of compounds for various applications.
Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically altering substituents on the phenyl ring and modifying the carboxylic acid and ketone functionalities, researchers can fine-tune the electronic and steric properties of the molecule. This approach has been successfully used to develop potent and highly selective activators of peroxisome proliferator-activated receptors (PPARs) by incorporating different substituents on aryloxazole/thiazole (B1198619) moieties. researchgate.net The synthesis of a variety of 5-(4'-methoxyphenyl)-oxazole (MPO) derivatives has also been explored, although in one study, these derivatives did not show the desired biological activity, indicating that the entire MPO structure is essential for its function. nih.gov
| Derivative Class | Synthetic Approach | Potential Application Area |
| Oxazole (B20620)/Thiazole Derivatives | Incorporation of 2-aryl-4-oxazolylmethoxy and 2-aryl-4-thiazolylmethoxy moieties. researchgate.net | Modulation of PPARα and PPARγ selectivity for metabolic disorders. researchgate.net |
| Diazo Compounds | Reaction with substituted hydrazines. nih.gov | Synthesis of novel heterocyclic compounds. |
| Ester and Amide Libraries | Standard esterification and amidation reactions. | Pro-drugs, materials science. |
Synergistic Integration of Experimental and Computational Approaches
The synergy between experimental work and computational chemistry is set to revolutionize the study of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into molecular structure, electronic properties, and reaction energetics, guiding experimental design and saving valuable laboratory time and resources.
Future research will see an increased use of computational tools to:
Predict the reactivity of this compound and its derivatives in various chemical transformations.
Screen virtual libraries of derivatives for desired properties before their synthesis.
Elucidate complex reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.
Computational predictions, such as the collision cross-section values for different adducts of this compound, can be calculated and later verified experimentally, showcasing the power of this integrated approach. uni.lu
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition state geometries. |
| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of derivatives. |
Expansion of Sustainable Chemical Synthesis Protocols
In line with the global push for sustainability, future research on this compound will increasingly focus on the development of environmentally benign synthesis protocols. This involves the implementation of the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas for development include:
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound and its derivatives offers high selectivity under mild reaction conditions.
Renewable Feedstocks: Investigating pathways to synthesize the molecule from biomass-derived starting materials instead of petroleum-based ones.
Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.
By embracing these sustainable practices, the chemical community can ensure that the future applications of this compound are not only scientifically advanced but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-2-oxoacetic acid, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The compound is typically synthesized via condensation of 4-methoxyphenyl precursors (e.g., 4-methoxybenzaldehyde) with oxoacetic acid derivatives. For example, reacting 4-methoxyphenylhydrazine hydrochloride with 2-oxoacetic acid under controlled stoichiometry (1–2 equivalents) yields this compound with 62% efficiency . Optimization involves adjusting reaction temperature (20–25°C), solvent polarity (e.g., dichloromethane), and purification via recrystallization. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal byproduct formation.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 7.6–8.0 ppm confirm aromatic protons, while δ 3.8–4.0 ppm corresponds to the methoxy group. The carbonyl (C=O) resonance appears near δ 170 ppm in 13C NMR .
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 194 (C₉H₈O₄) aligns with the molecular formula.
Q. What are the common chemical transformations of this compound in organic synthesis?
- Methodological Answer :
- Oxidation : Using KMnO₄ or CrO₃ converts the oxoacetate group to a carboxylic acid, yielding 4-methoxybenzoic acid derivatives .
- Nucleophilic Substitution : The electron-donating methoxy group directs electrophiles to the para position, enabling halogenation or nitration .
- Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming 2-(4-methoxyphenyl)ethanol .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group’s +M (mesomeric) effect increases electron density at the phenyl ring’s para position, enhancing susceptibility to electrophilic attack. Charge distribution calculations (e.g., DFT) show that the C9 carbon in the oxoacetate moiety becomes electrophilic, facilitating nucleophilic additions . This electronic modulation is critical in designing Suzuki-Miyaura couplings or Ullmann reactions for functionalized aryl derivatives.
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using CLSI or NCCLS guidelines .
- Purity : HPLC analysis (≥98% purity) eliminates confounding effects from synthetic byproducts .
- Solubility : Use DMSO or aqueous buffers with surfactants (e.g., Tween-80) to ensure consistent bioavailability .
Q. What strategies are effective for optimizing enantioselective synthesis of chiral derivatives from this compound?
- Methodological Answer :
- Chiral Catalysts : Employ Evans’ oxazaborolidine catalysts or Sharpless epoxidation conditions to induce asymmetry at the α-keto position .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to selectively esterify one enantiomer .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral amines (e.g., cinchonidine) to separate enantiomers .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Computational docking (AutoDock Vina) and molecular dynamics simulations reveal:
- Enzyme Inhibition : The α-keto group chelates metal ions (e.g., Zn²⁺) in active sites of dehydrogenases, disrupting cofactor binding .
- Receptor Binding : The methoxyphenyl moiety engages in π-π stacking with aromatic residues in kinase domains (e.g., EGFR), as shown in SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
